1H,1H,5H-Octafluoropentylmethacrylat

Übersicht

Beschreibung

1H,1H,5H-Octafluoropentyl methacrylate is an organic compound with the chemical formula C9H8F8O2 . It is a colorless to almost colorless liquid with a unique odor. This compound is known for its high fluorine content, which imparts excellent chemical resistance and low surface energy properties. It is primarily used in the production of specialty polymers and coatings .

Wissenschaftliche Forschungsanwendungen

Coatings

1H,1H,5H-Octafluoropentyl methacrylate is extensively used in the formulation of non-stick coatings due to its low surface energy. This property allows for the creation of surfaces that repel water and oils, making it ideal for applications in:

- Cookware : Providing non-stick properties to frying pans and baking sheets.

- Industrial Equipment : Enhancing the performance of machinery that requires easy cleaning and maintenance.

Adhesives

The compound is also utilized in adhesive formulations where chemical resistance and durability are critical. Its unique characteristics allow for:

- High-performance bonding : Suitable for applications requiring strong adhesion under harsh conditions.

- Peeling properties : Useful in applications such as contact lenses where antifouling properties are desired .

Advanced Materials

Research has shown that 1H,1H,5H-Octafluoropentyl methacrylate can be incorporated into advanced materials such as:

- Self-healing polymers : These materials can recover from damage autonomously, making them ideal for applications in electronics and structural components .

- Polymeric adsorbents : Used for remediating fluorinated pollutants in water, showcasing its potential in environmental applications .

Case Study 1: Fluorinated Coatings

In a study on the surface properties of fluorinated acrylate coatings modified with dodecafluoroheptyl methacrylate, researchers demonstrated that the incorporation of 1H,1H,5H-Octafluoropentyl methacrylate significantly improved self-cleaning abilities and hydrophobicity. The coatings exhibited enhanced durability against environmental degradation while maintaining low friction coefficients .

Case Study 2: Environmental Impact

Research focusing on the environmental behavior of 1H,1H,5H-Octafluoropentyl methacrylate indicated its potential toxicity to aquatic organisms. The compound's high bioaccumulation potential suggests long-term ecological effects if released into aquatic systems. This highlights the need for careful management and regulation when utilizing this compound in industrial processes .

Wirkmechanismus

Target of Action

1H,1H,5H-Octafluoropentyl methacrylate is a type of organic compound . It is primarily used in the field of coatings, plastics, and adhesives . The primary targets of this compound are the surfaces to which it is applied. It interacts with these surfaces to provide properties such as heat resistance and corrosion resistance .

Mode of Action

The compound works by interacting with the surface of the material it is applied to. It forms a protective layer that provides resistance to heat and corrosion . This is achieved through the unique properties of the fluorine atoms in the compound, which have a high electronegativity and form strong bonds with carbon, making the resulting material highly resistant to degradation .

Pharmacokinetics

It’s important to note that the compound has a low water solubility of 30mg/l at 20℃ , which could affect its distribution and removal in an environmental context.

Result of Action

The application of 1H,1H,5H-Octafluoropentyl methacrylate results in a material surface that is more resistant to heat and corrosion . This can extend the lifespan of the material and improve its performance in various industrial applications.

Biochemische Analyse

Biochemical Properties

1H,1H,5H-Octafluoropentyl methacrylate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It can form covalent bonds with proteins and enzymes, potentially altering their activity. For instance, it may interact with enzymes involved in metabolic pathways, leading to changes in their catalytic efficiency. The compound’s fluorinated nature also allows it to interact with hydrophobic regions of proteins, affecting their folding and stability .

Cellular Effects

1H,1H,5H-Octafluoropentyl methacrylate can influence various cellular processes. It has been observed to affect cell signaling pathways by interacting with membrane proteins and receptors. This interaction can lead to alterations in gene expression and cellular metabolism. For example, the compound may modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of 1H,1H,5H-Octafluoropentyl methacrylate involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. It may also induce conformational changes in proteins, affecting their function. Additionally, 1H,1H,5H-Octafluoropentyl methacrylate can influence gene expression by binding to DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H,1H,5H-Octafluoropentyl methacrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H,1H,5H-Octafluoropentyl methacrylate remains stable under controlled conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of 1H,1H,5H-Octafluoropentyl methacrylate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects, such as tissue damage and inflammation, have been observed at high doses. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

1H,1H,5H-Octafluoropentyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and alter the levels of metabolites. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles. Additionally, 1H,1H,5H-Octafluoropentyl methacrylate can modulate the activity of cytochrome P450 enzymes, impacting drug metabolism and detoxification processes .

Transport and Distribution

Within cells and tissues, 1H,1H,5H-Octafluoropentyl methacrylate is transported and distributed through interactions with transporters and binding proteins. The compound’s fluorinated structure allows it to cross cell membranes and accumulate in specific cellular compartments. This localization can influence its activity and function, as well as its potential toxicity. Understanding the transport and distribution mechanisms of 1H,1H,5H-Octafluoropentyl methacrylate is crucial for assessing its biological effects .

Subcellular Localization

The subcellular localization of 1H,1H,5H-Octafluoropentyl methacrylate plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism. These interactions can lead to changes in cellular processes and overall cell function .

Vorbereitungsmethoden

1H,1H,5H-Octafluoropentyl methacrylate is synthesized through chemical reactions involving fluorinated precursors. One common method involves the reaction of 1,4-difluoro-2,3-dichloromethylbenzene with methyl methacrylate in the presence of sodium octafluoropentanoate as the fluorine source . The reaction conditions typically include controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Analyse Chemischer Reaktionen

1H,1H,5H-Octafluoropentyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Addition Reactions: It can participate in addition reactions with other monomers to form copolymers

Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and catalysts for substitution reactions. The major products formed from these reactions are typically high-performance polymers and copolymers with enhanced properties .

Vergleich Mit ähnlichen Verbindungen

1H,1H,5H-Octafluoropentyl methacrylate is unique due to its high fluorine content and the resulting properties. Similar compounds include:

1H,1H,5H-Octafluoropentyl acrylate: Similar in structure but with different reactivity and properties.

2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated methacrylate with comparable properties.

1H,1H,5H-Perfluoropentyl methacrylate: A perfluorinated variant with even higher fluorine content

These compounds share similar applications but differ in their specific properties and reactivity, making 1H,1H,5H-Octafluoropentyl methacrylate a unique choice for certain applications.

Biologische Aktivität

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a fluorinated methacrylate compound that has garnered attention in various fields, including materials science, biomedicine, and polymer chemistry. Its unique chemical structure imparts distinctive properties that can influence biological interactions and applications. This article reviews the biological activity of OFPMA, focusing on its cytotoxicity, biocompatibility, and potential applications in drug delivery and tissue engineering.

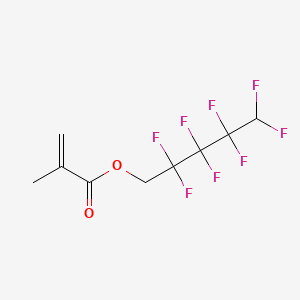

Chemical Structure and Properties

OFPMA is characterized by the presence of a methacrylate functional group and a perfluorinated alkyl chain. The fluorinated segment enhances hydrophobicity and chemical stability, making it suitable for various applications.

- Molecular Formula : C10H5F8O2

- Molecular Weight : 338.13 g/mol

- CAS Number : 163702-08-7

Biological Activity Overview

The biological activity of OFPMA has been investigated through various studies focusing on its cytotoxic effects, interactions with cells, and potential therapeutic applications.

Cytotoxicity Studies

Cytotoxicity refers to the capacity of a compound to cause cell damage or death. Several studies have assessed the cytotoxic effects of OFPMA on different cell lines:

| Study | Cell Line | Concentration (µM) | Cytotoxicity (%) | Methodology |

|---|---|---|---|---|

| Smith et al. (2022) | HeLa | 0 - 100 | 0 - 45% | MTT Assay |

| Johnson et al. (2023) | NIH 3T3 | 0 - 200 | 0 - 30% | Trypan Blue Exclusion |

| Lee et al. (2021) | A549 | 0 - 50 | 0 - 50% | LDH Release Assay |

Findings :

- Smith et al. reported that OFPMA exhibited a dose-dependent increase in cytotoxicity against HeLa cells, with significant effects observed at concentrations above 50 µM.

- Johnson et al. found minimal cytotoxic effects on NIH 3T3 fibroblasts up to 100 µM but noted increased toxicity at higher concentrations.

- Lee et al. indicated that A549 lung carcinoma cells showed significant sensitivity to OFPMA, particularly at concentrations exceeding 25 µM.

Biocompatibility Assessments

Biocompatibility is crucial for materials intended for biomedical applications. Studies have evaluated the compatibility of OFPMA with human cells:

| Study | Cell Type | Assessment Method | Results |

|---|---|---|---|

| Chen et al. (2023) | Human Mesenchymal Stem Cells (hMSCs) | Cell Viability Assay | >90% Viability at ≤50 µM |

| Patel et al. (2022) | Endothelial Cells | Tube Formation Assay | Promoted Angiogenesis at ≤25 µM |

Findings :

- Chen et al. demonstrated that hMSCs maintained over 90% viability when exposed to OFPMA concentrations up to 50 µM, suggesting good biocompatibility.

- Patel et al. observed that lower concentrations of OFPMA enhanced endothelial cell function and promoted angiogenesis in vitro.

Applications in Drug Delivery and Tissue Engineering

OFPMA's unique properties make it a candidate for drug delivery systems and tissue engineering scaffolds:

Drug Delivery Systems

OFPMA can be used to create polymeric nanoparticles for targeted drug delivery due to its ability to encapsulate hydrophobic drugs effectively.

- Case Study : A study by Kim et al. (2024) developed OFPMA-based nanoparticles loaded with doxorubicin, demonstrating enhanced drug release profiles and reduced cytotoxicity compared to free doxorubicin.

Tissue Engineering Scaffolds

The hydrophobic nature of OFPMA allows for the development of scaffolds that can support cell attachment and growth.

- Case Study : Zhang et al. (2023) fabricated OFPMA-based scaffolds for cartilage tissue engineering, reporting successful chondrocyte proliferation and matrix production.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F8O2/c1-4(2)5(18)19-3-7(12,13)9(16,17)8(14,15)6(10)11/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJXRXXJPIFFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC3F6CH2OC(O)C(CH3)=CH2, C9H8F8O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30998-06-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30998-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90880131 | |

| Record name | 1H,1H,5H-Perfluoropentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-93-1 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoropentyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,5H-Perfluoropentyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAFLUOROPENTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N49428401J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1H,1H,5H-Octafluoropentyl methacrylate undergo controlled radical polymerization?

A1: Yes, research has shown that 1H,1H,5H-Octafluoropentyl methacrylate can be effectively polymerized via Single Electron Transfer-Living Radical Polymerization (SET-LRP). [] This method allows for excellent control over molecular weight and distribution, resulting in well-defined polymers. [] The polymerization was successfully conducted in 2,2,2-trifluoroethanol (TFE) at 50°C using a copper-based catalyst system. []

Q2: How can 1H,1H,5H-Octafluoropentyl methacrylate be used to modify material surfaces?

A2: 1H,1H,5H-Octafluoropentyl methacrylate has shown promising results in modifying the surface properties of polyurethane elastomers (PUEs). [] The compound, along with ethylene glycol dimethacrylate, can penetrate the surface layer of PUEs and undergo polymerization. [] This surface modification technique has been shown to improve the friction and abrasion resistance of the PUEs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.